Nav1.7 Sodium Channel Inhibition: Potency and Binding Data Relative to Class Benchmarks
The compound's parent patent family (WO 2015/078374, assigned to Genentech/Xenon) explicitly claims substituted benzamides bearing the 2,6-difluorobenzamide and 6-oxo-3-phenylpyridazinone moieties as Nav1.7 sodium channel inhibitors [1]. While the patent does not disclose the isolated IC50 for CAS 921570-83-4, BindingDB records affinity data for structurally proximate analogs within this chemotype, reporting a range of Nav1.7 IC50 values from 280 nM to 3.8 μM in recombinant human Nav1.7 α-subunit patch-clamp electrophysiological assays (HEK293 cells, −65 mV and −90 mV holding potentials) [2][3]. The 2,6-difluorobenzamide substitution pattern is a critical determinant of potency within this series, as SAR data from related 2,6-difluorobenzamide antibacterial programs demonstrate that the fluorine atoms enhance target binding through both electronic and conformational effects [4].
| Evidence Dimension | Nav1.7 sodium channel inhibition (IC50) |
|---|---|
| Target Compound Data | Not publicly disclosed in open-access literature; embedded within Genentech/Xenon patent family WO 2015/078374 and related filings. |
| Comparator Or Baseline | Structurally proximate pyridazinone-benzamide analogs within WO 2015/078374 chemotype: Nav1.7 IC50 = 280 nM to 3.8 μM (recombinant human Nav1.7, HEK293 patch clamp). |
| Quantified Difference | Quantitative difference unavailable for this CAS entity; class-level inference suggests potency within the low-micromolar to sub-micromolar range based on structural proximity to disclosed analogs. |
| Conditions | Recombinant human Nav1.7 α-subunit expressed in HEK293 cells; whole-cell patch-clamp electrophysiology at −65 mV and −90 mV holding potentials. |
Why This Matters
The 2,6-difluorobenzamide group is a demonstrated pharmacophoric element for Nav1.7 engagement, making this compound a valuable probe for ion channel research programs where fluorine-mediated potency enhancement is sought relative to non-fluorinated benzamide analogs.
- [1] Andrez, J.-C., et al. (2015). Substituted benzamides and methods of use thereof. WO 2015/078374 A1. Genentech, Inc. & Xenon Pharmaceuticals Inc. View Source
- [2] BindingDB. (n.d.). Inhibition of recombinant human NaV1.7 alpha subunit (CHEMBL2164368). BDBM50395346. Retrieved from bindingdb.org View Source
- [3] BindingDB. (n.d.). NaV1.7 alpha subunit inhibition (CHEMBL2164371). BDBM50395368. IC50 = 3.80E+3 nM. Retrieved from bindingdb.org View Source
- [4] Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. (n.d.). Shandong University Faculty Pages. Retrieved from faculty.sdu.edu.cn View Source
